molecular formula C15H18N4O2 B2941337 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1207010-47-6

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No. B2941337
CAS RN: 1207010-47-6
M. Wt: 286.335
InChI Key: OMTWIJWJBVGTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, also known as HPPE, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. In

Mechanism of Action

HPPe's mechanism of action involves its ability to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, HPPe can increase the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, HPPe may modulate the serotonergic system by increasing the levels of serotonin in the brain.
Biochemical and Physiological Effects
HPPe has been found to have several biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase and modulate the serotonergic system, HPPe has been shown to have antioxidant properties. It can also increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using HPPe in lab experiments is its ability to inhibit acetylcholinesterase, which can be useful in studying the role of acetylcholine in cognitive function. Additionally, HPPe's antidepressant effects can be studied in animal models of depression. However, one limitation of using HPPe in lab experiments is its potential toxicity, which can vary depending on the dose and route of administration.

Future Directions

There are several future directions for further research on HPPe. One area of interest is its potential use in the treatment of Alzheimer's disease, particularly in combination with other drugs that target different aspects of the disease. Additionally, further research can explore the mechanisms underlying HPPe's antidepressant effects and its potential use in the treatment of other mood disorders. Finally, more studies are needed to determine the optimal dose and route of administration of HPPe to minimize potential toxicity.

Synthesis Methods

HPPe can be synthesized through a reaction between 4-(2-hydroxyphenyl)piperazine and 1H-pyrazole-1-carboxaldehyde in the presence of a base. The reaction results in the formation of HPPe as a white solid, which can be purified through recrystallization.

Scientific Research Applications

HPPe has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and depression. Research has shown that HPPe can act as an acetylcholinesterase inhibitor, which can help improve cognitive function in individuals with Alzheimer's disease. Additionally, HPPe has been found to have antidepressant effects, possibly due to its ability to modulate the serotonergic system.

properties

IUPAC Name

1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c20-14-5-2-1-4-13(14)17-8-10-18(11-9-17)15(21)12-19-7-3-6-16-19/h1-7,20H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMTWIJWJBVGTPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.